TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID, 98

Description

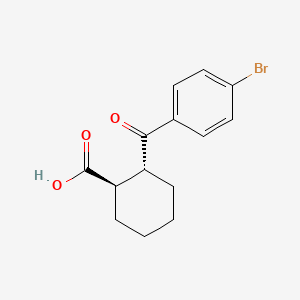

TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID, 98 is a white crystalline powder with the chemical formula C14H15BrO3. This compound is known for its unique structure, which includes a bromobenzoyl group attached to a cyclohexane ring. It is primarily used in pharmaceutical testing and research due to its high purity and specific chemical properties .

Properties

IUPAC Name |

(1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZXXISOLDHARA-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Nucleophiles like hydroxide ions (OH-), Electrophiles like alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including ethers and esters .

Scientific Research Applications

Medicinal Chemistry

trans-2-(4-Bromobenzoyl)-1-cyclohexanecarboxylic acid is primarily utilized in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the preparation of various drug candidates, particularly those targeting neurological and metabolic disorders.

Case Study: Synthesis of Drug Candidates

A practical telescoped three-step sequence has been developed for synthesizing this compound, which is employed as a building block for drug candidates through amide bond formation with various amines. This approach has been instrumental in advancing drug development projects aimed at treating conditions such as diabetes and depression .

Organic Synthesis

This compound is also used in organic synthesis as a precursor for creating more complex molecules. Its bromobenzoyl group allows for further functionalization, enabling chemists to modify its structure to enhance biological activity or selectivity.

Example Applications :

- Used as a starting material for synthesizing benzamide derivatives.

- Serves as an intermediate in the synthesis of cyclic compounds with potential therapeutic effects.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Key building block for drug synthesis targeting various diseases |

| Organic Synthesis | Precursor for complex organic molecules |

| Research & Development | Utilized in academic and industrial research for developing new compounds |

Mechanism of Action

The mechanism of action of TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexane ring provides structural stability and influences the compound’s overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

- TRANS-2-(4-CHLOROBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID

- TRANS-2-(4-FLUOROBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID

- TRANS-2-(4-METHYLBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID

Uniqueness

TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID is unique due to the presence of the bromine atom in the benzoyl group. This bromine atom significantly influences the compound’s reactivity and interactions with other molecules, making it distinct from its chlorinated, fluorinated, and methylated counterparts .

Biological Activity

TRANS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid, commonly referred to as 98% pure, is a compound with the molecular formula C₁₄H₁₅BrO₃. It appears as a white crystalline powder and is primarily utilized in pharmaceutical research due to its unique structural properties, which include a bromobenzoyl group attached to a cyclohexane ring. This compound is noted for its potential biological activities, particularly in enzyme interactions and as a building block in drug synthesis.

- Molecular Formula : C₁₄H₁₅BrO₃

- CAS Number : 212757-09-0

- Melting Point : 163–169 °C

- Appearance : White crystalline powder

Synthesis and Reaction Mechanisms

The synthesis of TRANS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid typically employs methods such as the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen using agents like potassium permanganate. |

| Reduction | Addition of hydrogen or removal of oxygen using agents like lithium aluminum hydride. |

| Substitution | Replacement of functional groups, often involving nucleophiles or electrophiles. |

The biological activity of TRANS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. The bromobenzoyl moiety can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity. The carboxylic acid group enhances binding through hydrogen bonding and electrostatic interactions.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- Research indicates that this compound can act as a probe in studying enzyme-substrate interactions, providing insights into the mechanisms of enzyme catalysis .

- In vitro assays have shown that it can inhibit certain enzymatic activities, which may be useful in developing therapeutic agents targeting specific diseases.

-

Antimicrobial Activity :

- A study demonstrated that derivatives of similar compounds exhibit promising antimicrobial properties against various bacterial strains. While specific data on TRANS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid is limited, its structural analogs have shown effectiveness against multidrug-resistant bacteria .

- Cancer Research :

Comparative Analysis with Similar Compounds

To better understand the biological activity of TRANS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Aspects |

|---|---|---|

| 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | Cyclopentane ring | Notable for different reactivity patterns |

| 3-(4-Bromobenzoyl)cyclohexanecarboxylic acid | Cyclohexane ring with a different substitution | Varies in stability and potential toxicity |

| 2-(4-Chlorobenzoyl)cyclopentanecarboxylic acid | Chlorine instead of bromine | May exhibit different biological activities |

Q & A

Basic: What are the key safety precautions for handling TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID in laboratory settings?

Answer:

- PPE Requirements : Use chemical-impermeable gloves (EN 374 standard), safety goggles, and flame-resistant lab coats. Avoid skin/eye contact and inhalation of dust or aerosols .

- Ventilation : Work in a well-ventilated fume hood to minimize exposure.

- Spill Management : Collect spills using spark-proof tools and dispose via licensed chemical destruction facilities. Avoid water contamination .

- Storage : Store in airtight containers in a cool, dry, well-ventilated area, segregated from incompatible materials .

Basic: What spectroscopic methods are recommended for confirming the stereochemistry and purity of this compound?

Answer:

- NMR Analysis : Use - and -NMR to verify the trans-configuration. Key signals include the cyclohexane ring protons (axial/equatorial splitting) and the deshielded carbonyl carbon (~170 ppm) .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to assess enantiomeric purity, critical for stereochemical validation .

- X-ray Crystallography : Resolve crystal structures using SHELXL (for refinement) and WinGX (for data processing) to confirm spatial arrangement .

Basic: What synthetic routes yield TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID with high stereoselectivity?

Answer:

- Stereoselective Acylation : React 1-cyclohexanecarboxylic acid with 4-bromobenzoyl chloride under basic conditions (e.g., NaCO) to favor trans-isomer formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Purification : Use recrystallization from ethanol/water mixtures to isolate the trans-isomer, leveraging differential solubility of stereoisomers .

Advanced: How can researchers address contradictions in reported melting points or spectral data for this compound?

Answer:

- Purity Assessment : Reanalyze samples via HPLC-MS to detect impurities or polymorphic forms that may alter physical properties .

- Interlaboratory Validation : Cross-check NMR and IR spectra with published data (e.g., CAS 85603-41-4) and computational predictions (DFT for vibrational modes) .

- Crystallographic Reanalysis : Re-refine X-ray data using SHELXL to confirm unit cell parameters and hydrogen-bonding networks, which influence melting behavior .

Advanced: What computational strategies are effective for modeling the bromobenzoyl group’s electronic effects in this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the bromine site .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the bromine’s steric and electronic contributions to binding affinity .

Advanced: How can reaction conditions be optimized to suppress by-products during synthesis?

Answer:

- Catalytic Control : Introduce Lewis acids (e.g., ZnCl) to accelerate acylation and reduce side reactions like hydrolysis of the benzoyl chloride .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track carbonyl intermediate formation and adjust reagent stoichiometry dynamically .

- Temperature Gradients : Perform reactions under reflux (e.g., 80°C in THF) to enhance kinetics while minimizing thermal decomposition .

Advanced: What strategies validate the absence of cis-isomer contamination in synthesized batches?

Answer:

- NOESY NMR : Detect spatial proximity between cyclohexane protons and the benzoyl group to distinguish cis/trans configurations .

- Polarimetry : Measure optical rotation (if chiral centers are present) and compare with literature values for enantiopure trans-isomers .

Basic: What are the critical parameters for safe disposal of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.